molecular formula C12H13BrO3 B2701570 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid CAS No. 2358116-28-4

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2701570
CAS No.: 2358116-28-4
M. Wt: 285.137
InChI Key: CUWCBIXJXVZNRR-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid is a brominated aromatic compound that serves as a versatile building block in medicinal chemistry and organic synthesis . The cyclobutane ring provides a rigid, strained scaffold that can influence the conformational stability and binding affinity of potential therapeutic molecules . The bromine substituent on the methoxyphenyl ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling rapid diversification of the core structure . This compound is particularly valuable in the discovery and optimization of novel small-molecule inhibitors, exemplified by its application in developing salicylic acid-derived ligands that disrupt protein-protein interactions (PPIs) . Research has explored the inhibition of challenging targets like the MYC-WDR5 PPI, where analogous compounds demonstrate the importance of the halogenated aromatic system for binding at the WDR5-binding motif (WBM) site . The carboxylic acid functional group allows for further derivatization into amides or esters, or can be used to modulate the compound's physicochemical properties. This combination of features makes it a critical intermediate for researchers developing new pharmacologically active agents, especially in oncology and epigenetics.

Properties

IUPAC Name

3-(3-bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-11-5-8(4-10(13)6-11)7-2-9(3-7)12(14)15/h4-7,9H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWCBIXJXVZNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CC(C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Bromination: The starting material, 3-methoxyphenylcyclobutane-1-carboxylic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base such as sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of 3-(3-azido-5-methoxyphenyl)cyclobutane-1-carboxylic acid.

    Oxidation: Formation of 3-(3-bromo-5-hydroxyphenyl)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 3-(3-bromo-5-methoxyphenyl)cyclobutanol.

Scientific Research Applications

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic Acid
  • Structure : The bromo and methyl groups are positioned at the 4- and 3-sites of the phenyl ring, respectively, and the substituent is attached to position 1 of the cyclobutane.
  • Molecular Formula : C₁₂H₁₃BrO₂; molar mass = 269.13 g/mol .
  • Key Differences :
    • Substituent Position : The bromo group is at position 4 (vs. 3 in the target compound), altering electronic effects.
    • Functional Groups : Methyl (electron-donating) vs. methoxy (stronger electron-donating + polar). This impacts solubility and reactivity in substitution reactions.
3-Bromo-5-methyladamantane-1-carboxylic Acid
  • Structure : Adamantane tricyclic core with bromo and methyl groups at positions 3 and 5.
  • Molecular Formula : C₁₁H₁₅BrO₂ (estimated molar mass ~ 277.14 g/mol) .
  • Key Differences :
    • Core Rigidity : Adamantane’s rigid, bulky structure enhances thermal stability but reduces solubility compared to cyclobutane derivatives.
    • Applications : Likely used in materials science or as a steric hindrance modulator in catalysis.
3-(4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic Acid
  • Structure : Cyclobutane core with a phenyl ring substituted by an oxadiazole-linked 3-chlorophenyl group.
  • Molecular Formula: Not explicitly stated, but complexity suggests higher molecular weight (~450–500 g/mol) .

Physicochemical Properties Comparison

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound Cyclobutane C₁₂H₁₃BrO₃* ~285.14 3-Bromo-5-methoxyphenyl
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid Cyclobutane C₁₂H₁₃BrO₂ 269.13 4-Bromo-3-methylphenyl
3-Bromo-5-methyladamantane-1-carboxylic acid Adamantane C₁₁H₁₅BrO₂ ~277.14 3-Bromo-5-methyladamantane
Oxadiazole-containing derivative Cyclobutane Complex ~450–500 Oxadiazole, 3-chlorophenyl

*Estimated based on structural analogy.

Biological Activity

3-(3-Bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carboxylic acid functional group and a phenyl ring substituted with bromine and methoxy groups. These structural elements are crucial for its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. The presence of bromine and methoxy groups enhances its ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

Table 1: Antimicrobial Activity Summary

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antimicrobial effect
Candida albicansEffective against biofilms

Anticancer Properties

Research indicates that this compound may also possess anticancer activity. It has been studied for its effects on various cancer cell lines, showing potential for inhibiting tumor growth.

Case Study: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including human glioblastoma (U251) and breast adenocarcinoma (MCF-7). The compound demonstrated promising results in reducing cell viability.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
U251 (Glioblastoma)15.0 ± 2.5
MCF-7 (Breast Cancer)12.5 ± 1.8
PC-3 (Prostate Cancer)18.4 ± 3.0

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, promoting apoptosis.

Research Findings

Recent research has highlighted the potential of this compound in drug development:

  • Synthesis and Characterization : Various synthetic routes have been explored to enhance yield and purity, facilitating further biological testing.
  • In Vivo Studies : Animal models have shown promising results with reduced tumor sizes upon administration of the compound, suggesting its viability as a therapeutic agent.

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